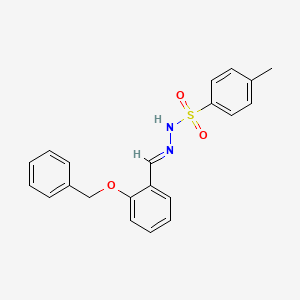

N'-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide

Description

Properties

IUPAC Name |

4-methyl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-17-11-13-20(14-12-17)27(24,25)23-22-15-19-9-5-6-10-21(19)26-16-18-7-3-2-4-8-18/h2-15,23H,16H2,1H3/b22-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXFGPMPRRDVRN-PXLXIMEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194418-17-2 | |

| Record name | N'-(2-(BENZYLOXY)BENZYLIDENE)-4-METHYLBENZENESULFONOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 2-(benzyloxy)benzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted sulfonohydrazide derivatives.

Scientific Research Applications

N’-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: The compound can be used in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of N’-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the sulfonohydrazide moiety can form hydrogen bonds with amino acid residues. This dual interaction can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Enzyme Inhibition

Compounds with benzylidene-sulfonohydrazide backbones exhibit marked differences in activity based on substituent positions. For example:

- N'-(4-Benzyloxybenzylidene)-4-methylbenzenesulfonohydrazide: Substitution at the 4-position enhances MAO-B inhibition (IC₅₀ = 0.89 µM) compared to the 2-substituted analogue (IC₅₀ = 1.32 µM), likely due to better alignment with the enzyme's hydrophobic pocket .

- N'-(3-Benzyloxybenzylidene)-4-methylbenzenesulfonohydrazide: Shows moderate β-secretase inhibition (IC₅₀ = 8.7 µM), suggesting that steric hindrance at the 3-position reduces efficacy compared to 2- and 4-substituted derivatives .

Table 1: Inhibitory Activities of Substituted Analogues

| Substituent Position | MAO-B IC₅₀ (µM) | β-Secretase IC₅₀ (µM) |

|---|---|---|

| 2-Benzyloxy | 1.32 | 6.45 |

| 4-Benzyloxy | 0.89 | 7.89 |

| 3-Benzyloxy | 2.15 | 8.70 |

| Non-substituted | >10 | >20 |

Impact of Electron-Withdrawing/Donating Groups

- Nitro and Methoxy Substitutions: The crystal structure of N'-(2-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonohydrazide reveals intramolecular hydrogen bonding between the nitro and methoxy groups, stabilizing a planar conformation. This enhances binding to acetylcholinesterase (AChE) compared to non-polar substituents .

- Chlorobenzyloxy Derivatives: N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide exhibits improved logP (3.2 vs. 2.8 for non-chlorinated analogues), increasing membrane permeability but reducing aqueous solubility .

Heterocyclic Analogues

- Benzothiazole Derivatives: N-(2-(Benzo[d]thiazole-2-yl)-3-arylacryloyl)-4-methylbenzenesulfonohydrazides show potent antimicrobial activity (MIC = 2–8 µg/mL) due to the thiazole ring’s electron-deficient nature, enabling DNA intercalation. However, they lack MAO-B inhibition, highlighting target specificity differences .

- Triazole-Containing Hydrazides : Compounds like N'-(anthracen-9-ylmethylene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide exhibit dual antioxidant and antimicrobial activity, attributed to the triazole ring’s hydrogen-bonding capacity .

Stereochemical Considerations

The E-configuration of the azomethine (C=N) bond is critical for activity. For example, (E)-N'-(4-methoxybenzylidene)-N'-(2-pyridyl)hydrazine adopts a planar geometry, facilitating π-π stacking with enzyme active sites. The Z-isomer, by contrast, shows reduced binding affinity due to steric clashes . Similarly, the target compound’s E-configuration is essential for MAO-B inhibition .

Physicochemical and ADME Properties

Table 2: Comparative ADME Profiles

| Compound | Molecular Weight | logP | Water Solubility (µg/mL) |

|---|---|---|---|

| Target Compound | 422.45 | 3.1 | 12.5 |

| N'-(4-Chlorobenzylidene) analogue | 407.32 | 3.4 | 8.7 |

| N'-(3-Nitrobenzylidene) analogue | 433.40 | 2.9 | 5.2 |

| N'-(2-Hydroxybenzylidene) analogue | 394.38 | 2.5 | 25.8 |

Data derived from in silico ADME predictions

The target compound’s moderate logP (3.1) balances lipid permeability and solubility, whereas nitro-substituted analogues suffer from poor solubility (<10 µg/mL), limiting bioavailability.

Biological Activity

N'-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide is a hydrazone compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and microbiology. The compound features a benzyloxy group attached to a benzylidene moiety, which is further linked to a 4-methylbenzenesulfonohydrazide group. This structure suggests diverse reactivity and interaction capabilities with biological targets.

Chemical Structure and Properties

- Molecular Formula : C21H20N2O3S

- CAS Number : 194418-17-2

- Molecular Weight : 380.5 g/mol

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against several drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, which are critical pathogens in healthcare settings .

The proposed mechanism involves the inhibition of bacterial growth through disruption of cellular processes. The sulfonohydrazide moiety may interact with bacterial enzymes or proteins, leading to impaired function and eventual cell death . Additionally, the benzyloxy group may enhance lipophilicity, aiding in membrane permeability and target interaction within bacterial cells.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound on human cell lines. Results indicated minimal toxicity at effective antimicrobial concentrations, suggesting a favorable therapeutic index . The selectivity for bacterial cells over human cells is crucial for developing safe antimicrobial agents.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Notable Features |

|---|---|---|---|

| N'-(2-(Benzyloxy)benzylidene)-4-nitrobenzenesulfonohydrazide | Moderate | Low | Nitro group enhances activity |

| N'-(2,3-Dichlorobenzylidene)-4-methylbenzenesulfonohydrazide | High | Moderate | Chlorine substituents increase potency |

This table illustrates that while similar compounds also exhibit antimicrobial properties, variations in substituents can significantly affect their biological profiles.

Study on Antibacterial Activity

A recent study synthesized various hydrazone derivatives, including this compound. The findings revealed that this compound displayed high inhibitory concentrations against MRSA and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL . These results underscore the compound's potential as a lead candidate for further development into therapeutic agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on this compound indicated that modifications at specific positions on the aromatic rings could enhance antibacterial efficacy. For instance, introducing electron-withdrawing groups like nitro or halogens at strategic positions increased antimicrobial potency while maintaining low cytotoxicity levels .

Q & A

Basic Question: What are the standard synthetic routes for N'-(2-(Benzyloxy)benzylidene)-4-methylbenzenesulfonohydrazide, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via a condensation reaction between 4-methylbenzenesulfonohydrazide and 2-(benzyloxy)benzaldehyde. Key steps include:

- Hydrazide Preparation: Reacting methyl 4-methylbenzenesulfonate with hydrazine hydrate to form the sulfonohydrazide intermediate.

- Condensation: Combining the hydrazide with 2-(benzyloxy)benzaldehyde in ethanol under reflux (60–80°C) for 6–12 hours. Acid catalysts (e.g., acetic acid) enhance imine bond formation .

- Yield Optimization: Solvent polarity and temperature critically affect reaction kinetics. Ethanol or methanol are preferred due to their ability to dissolve both reactants. Yields typically range from 50–70%, but Pd-catalyzed methods (e.g., ) report lower yields (17–52%) due to competing side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.